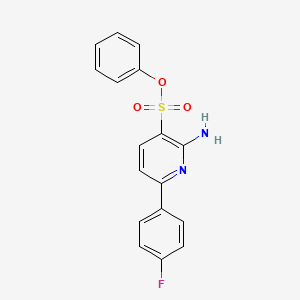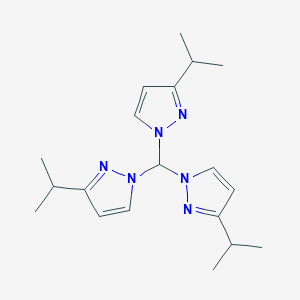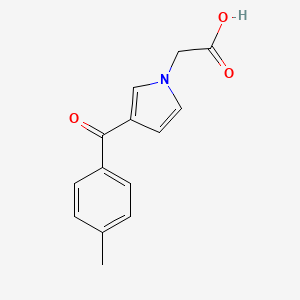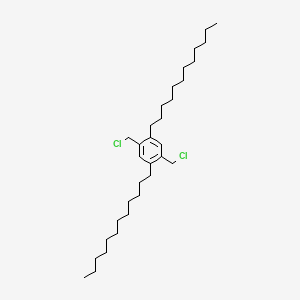![molecular formula C14H15BrO2S B12585795 3-Bromo-5-[3-(methoxymethoxy)phenyl]-2,4-dimethylthiophene CAS No. 643028-53-9](/img/structure/B12585795.png)
3-Bromo-5-[3-(methoxymethoxy)phenyl]-2,4-dimethylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-[3-(methoxymethoxy)phenyl]-2,4-dimethylthiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This specific compound is characterized by the presence of a bromine atom, a methoxymethoxy group, and two methyl groups attached to the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-[3-(methoxymethoxy)phenyl]-2,4-dimethylthiophene can be achieved through a multi-step process involving the functionalization of a thiophene ring. One common approach involves the bromination of 2,4-dimethylthiophene followed by the introduction of the methoxymethoxy group and the phenyl ring. The reaction conditions typically involve the use of bromine or a brominating agent, such as N-bromosuccinimide, in the presence of a catalyst like iron(III) bromide. The methoxymethoxy group can be introduced using methoxymethyl chloride in the presence of a base, such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-[3-(methoxymethoxy)phenyl]-2,4-dimethylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the functional groups attached to the thiophene ring.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Major Products
Substitution: Formation of new thiophene derivatives with different functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehalogenated thiophene derivatives.
Applications De Recherche Scientifique
3-Bromo-5-[3-(methoxymethoxy)phenyl]-2,4-dimethylthiophene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for drug development.
Chemical Biology: Used in the study of thiophene-based compounds and their interactions with biological systems.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-[3-(methoxymethoxy)phenyl]-2,4-dimethylthiophene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In materials science, its electronic properties are of interest for the development of semiconductors. In medicinal chemistry, its interactions with biological targets, such as enzymes or receptors, are studied to understand its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-5-methoxyphenylboronic acid
- 3-Bromo-2-methoxy-5-methylphenylboronic acid
- 3-Bromo-5-iodobenzoic acid
Uniqueness
3-Bromo-5-[3-(methoxymethoxy)phenyl]-2,4-dimethylthiophene is unique due to the combination of its functional groups and the thiophene ring. This combination imparts specific electronic and steric properties that make it suitable for various applications in organic synthesis, materials science, and medicinal chemistry. The presence of the methoxymethoxy group also provides additional reactivity and potential for further functionalization.
Propriétés
Numéro CAS |
643028-53-9 |
|---|---|
Formule moléculaire |
C14H15BrO2S |
Poids moléculaire |
327.24 g/mol |
Nom IUPAC |
4-bromo-2-[3-(methoxymethoxy)phenyl]-3,5-dimethylthiophene |
InChI |
InChI=1S/C14H15BrO2S/c1-9-13(15)10(2)18-14(9)11-5-4-6-12(7-11)17-8-16-3/h4-7H,8H2,1-3H3 |
Clé InChI |
SHUDQROMJNUOPU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=C1Br)C)C2=CC(=CC=C2)OCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-phenylalanylglycylglycine](/img/structure/B12585735.png)
![3-[Ethyl(dimethoxy)silyl]propan-1-amine](/img/structure/B12585738.png)




![2,2,2-Trifluoro-1-[4-(2-methoxy-3-nitrophenyl)piperidin-1-yl]ethan-1-one](/img/structure/B12585756.png)


![5-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12585776.png)


